molecular formula C27H44O6 B150455 Periplocoside N

Periplocoside N

Cat. No.: B150455
M. Wt: 464.6 g/mol
InChI Key: MQSVACYEBUOKAY-NOQMFQFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Periplocoside N involves the extraction from the root powder of Periploca sepium Bunge. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of large-scale chromatography and advanced purification techniques ensures the high purity of the compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Periplocoside N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of deoxygenated products .

Scientific Research Applications

Immunosuppressive Effects

Periplocoside N exhibits significant immunosuppressive properties, making it a candidate for treating autoimmune diseases. Key findings include:

  • Inhibition of Cytokine Production : Research indicates that this compound suppresses the proliferation of splenocytes and reduces cytokine production, suggesting its potential as an immunomodulatory agent.
  • Mechanisms of Action : The compound interacts with critical signaling pathways for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

Insecticidal Properties

This compound demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts:

  • Target and Mode of Action : The primary target of this compound is the V-type ATPase A subunit in the midgut epithelium of certain insects. It binds to this target, disrupting energy metabolism and leading to insect death.
  • Biochemical Pathways : The compound affects oxidative phosphorylation pathways, which are crucial for energy production in insects.

Chemical Reference Compound

In chemistry, this compound serves as a reference compound in the study of pregnane glycosides and their chemical properties. This includes:

  • Characterization : Its unique structure, characterized by a pregnane backbone with glycosidic linkages, is crucial for understanding its biological activity and therapeutic potential.
  • Comparative Studies : It is compared with other periplocosides (e.g., Periplocoside A, E, X) to evaluate differences in biological activity and pharmacological effects.

Case Study 1: Immunosuppressive Activity

A study investigated the effects of this compound on T cell activation in vitro and in vivo. The findings indicated that:

  • Treatment with this compound led to a significant reduction in T cell proliferation.
  • Cytokine levels were markedly decreased, supporting its potential use in managing autoimmune disorders.

Case Study 2: Insecticidal Efficacy

Another research focused on the insecticidal properties of this compound against Solenopsis invicta. Key results included:

  • A dose-dependent response was observed, with higher concentrations resulting in increased mortality rates among treated insects.
  • Histological examinations revealed damage to midgut cells, confirming the compound's mode of action at the cellular level.

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
ImmunosuppressiveInhibits T cell activationReduces splenocyte proliferation
Suppresses cytokine productionAffects ERK and JNK pathways
InsecticidalTargets V-type ATPase A subunitEffective against Solenopsis invicta
Disrupts oxidative phosphorylationCauses midgut cell damage
Chemical ReferenceUsed in studies of pregnane glycosidesUnique structure aids in comparative studies

Mechanism of Action

The mechanism of action of Periplocoside N involves its interaction with specific molecular targets in insects. It binds to the midgut cells of insects, leading to the destruction of microvilli, organelles, and cytomembranes . This results in stomach toxicity and ultimately the death of the insect. The specific molecular targets and pathways involved include the brush border membrane vesicles and V-type ATPase A subunit in the midgut epithelium .

Comparison with Similar Compounds

Periplocoside N is part of a group of pregnane glycosides isolated from Periploca sepium Bunge. Similar compounds include:

  • Periplocoside A
  • Periplocoside E
  • Periplocoside X
  • Periplocoside M
  • Periplocoside NW

Compared to these compounds, this compound is unique in its specific insecticidal activity against the red imported fire ant . Each of these compounds has distinct chemical structures and biological activities, making them valuable for different research and industrial applications .

Biological Activity

Periplocoside N is a pregnane glycoside derived from the roots of Periploca sepium, a plant recognized for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and insecticidal effects. The following sections will detail its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a pregnane backbone with glycosidic linkages. This structural configuration is crucial for its biological activity and therapeutic potential. The compound's specific interactions with immune cells and its dual role as both an immunosuppressive agent and an insecticide distinguish it from other periplocosides.

1. Immunosuppressive Effects

Research indicates that this compound exhibits significant immunosuppressive properties. It has been shown to inhibit T cell activation both in vitro and in vivo, making it a candidate for treating autoimmune diseases. Key findings include:

  • Inhibition of Cytokine Production : this compound suppresses the proliferation of splenocytes and reduces cytokine production, indicating its potential as an immunomodulatory agent.
  • Mechanisms of Action : The compound interacts with signaling pathways critical for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

2. Insecticidal Properties

This compound also demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts .

Comparative Biological Activity of Related Compounds

The following table summarizes the structural features and biological activities of various periplocosides related to this compound:

CompoundStructural FeaturesBiological Activity
This compoundPregnane backbone with glycosidic linkagesImmunosuppressive; insecticidal
Periplocoside ESimilar pregnane structureStrong immunosuppressive effects
Periplocoside PIdentical structure with different substituentsLimited insecticidal activity
Periplocoside AComplex glycosidic structureNotable pharmacological activities

Study on Immunosuppression

A study investigated the immunosuppressive effects of this compound on T cells. Results demonstrated that treatment with this compound significantly inhibited T cell activation markers and cytokine production in a dose-dependent manner. Flow cytometry analysis indicated a marked reduction in activated T cells following treatment, suggesting its potential application in managing autoimmune conditions .

Study on Insecticidal Activity

In another study focusing on its insecticidal properties, this compound was tested against Solenopsis invicta. The results showed that the compound effectively reduced the survival rate of these ants within a specified time frame, indicating its potential as a natural pesticide .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for isolating and characterizing Periplocoside N from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). For characterization, combine NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm molecular structure . Standardize purity (>95%) using HPLC with UV detection at 210–280 nm, as described for related periplocosides .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer : Use concentration-dependent assays (e.g., 0.125–0.5 µM) to assess effects on key proteins via Western blotting, as demonstrated for Cofilin-1, STAT3, and apoptosis regulators (Bcl-xl, Bax). Include GAPDH as a loading control and triplicate runs to ensure reproducibility . For immunomodulatory studies, adopt T-cell activation assays (e.g., ConA-induced proliferation) with viability checks via MTT .

Q. What are the primary molecular targets of this compound in immune modulation?

  • Methodological Answer : Prioritize targets linked to immunosuppression, such as IL-12-dependent CCR5 and IFN-γ-dependent CXCR3 in T-cells, based on analogs like Periplocoside E . Validate using siRNA knockdown or pharmacological inhibitors in parallel experiments to isolate pathway contributions .

Advanced Research Questions

Q. How can conflicting data on this compound’s concentration-dependent effects (e.g., STAT3 inhibition vs. Cofilin-1 activation) be reconciled?

  • Methodological Answer : Conduct time-course experiments to differentiate transient vs. sustained effects. Pair Western blot data with functional assays (e.g., cell migration for MMP2/MMP9) and computational modeling to identify dose thresholds for pathway cross-talk . Validate using phospho-specific antibodies to track activation states .

Q. What strategies optimize in vivo models for studying this compound’s therapeutic potential in autoimmune diseases?

  • Methodological Answer : Follow NIH preclinical guidelines for animal models:

  • Dosing : Use pharmacokinetic studies to determine bioavailability and half-life.
  • Outcome Measures : Include histopathology (e.g., joint inflammation in RA models) and cytokine profiling (e.g., IL-17, TNF-α).
  • Controls : Compare with existing immunosuppressants (e.g., methotrexate) and vehicle-only groups .

Q. How can multi-omics approaches enhance mechanistic understanding of this compound?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map global gene/protein expression changes. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways (e.g., apoptosis, JAK-STAT). Cross-reference with public databases (e.g., GEO) to validate findings in human disease contexts .

Q. What statistical frameworks are robust for analyzing dose-response heterogeneity in this compound studies?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism or R. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Report effect sizes and confidence intervals to quantify uncertainty .

Q. Methodological Considerations

  • Experimental Design : Use factorial designs to test interactions between this compound and co-treatments (e.g., cytokines). Include technical and biological replicates to control for variability .
  • Data Validation : Confirm key findings with orthogonal methods (e.g., flow cytometry for apoptosis alongside Western blotting) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board approval for human cell line use .

Properties

IUPAC Name

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSVACYEBUOKAY-NOQMFQFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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